A-Factor

Receptor Binding Affinity Signal Transduction Streptomyces Genetics

Researchers studying the ArpA-AdpA regulatory cascade in Streptomyces griseus face a critical barrier: generic γ-butyrolactone analogs fail to activate this pathway due to strict receptor specificity. A-Factor (CAS 51311-41-2) is the essential, non-substitutable autoregulator for physiologically relevant signaling studies. • Sub-nanomolar ArpA binding (Kd = 0.7 nM) ensures authentic, reproducible pathway activation unmatched by structural analogs. • Restores streptomycin biosynthesis and sporulation in A-factor-deficient Class II S. griseus mutants at 25 ng/mL. • Chemically defined elicitor for awakening silent biosynthetic gene clusters in natural product discovery-minimizes off-target effects versus less specific inducers.

Molecular Formula C13H22O4
Molecular Weight 242.31 g/mol
CAS No. 51311-41-2
Cat. No. B1681146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-Factor
CAS51311-41-2
Synonyms2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone
2S-isocapryloyl-3S-hydroxymethyl-gamma-butyrolactone
A-factor (Streptomyces)
L-factor (Streptomyces)
Molecular FormulaC13H22O4
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)C1C(COC1=O)CO
InChIInChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h9-10,12,14H,3-8H2,1-2H3/t10-,12?/m1/s1
InChIKeyREAWNMHCBIUKLZ-RWANSRKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-Factor: Prototypical γ-Butyrolactone Autoregulator


A-Factor (CAS 51311-41-2), chemically defined as 2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone, is a microbial hormone and the prototypical member of the γ-butyrolactone (GBL) family of autoregulators [1]. Endogenously produced by *Streptomyces griseus*, it functions at nanomolar concentrations as a master switch, triggering both morphological differentiation (aerial mycelium and spore formation) and secondary metabolism, most notably the biosynthesis of the antibiotic streptomycin [2].

Why A-Factor Cannot Be Replaced by Generic GBLs


Generic substitution of A-Factor with other γ-butyrolactones (GBLs) or bacterial signaling molecules is not feasible due to the high specificity of its cognate receptor, ArpA, and the unique structure-activity relationship required to initiate the AdpA regulatory cascade [1]. While numerous GBL analogs exist, including the virginiae butanolide (VB) and IM-2 types, they are classified into distinct structural groups and exhibit cross-reactivity profiles that are not interchangeable for the precise activation of the A-Factor regulon in *Streptomyces griseus* and related species [2]. The evidence below quantifies this differentiation, demonstrating why A-Factor is the essential, non-substitutable tool for studies of this specific signaling pathway and for applications requiring robust induction of streptomycin biosynthesis.

A-Factor: Differentiation from Analogs


High-Affinity ArpA Binding vs. Generic GBLs

A-Factor binds to its specific receptor protein, ArpA, with a dissociation constant (Kd) of 0.7 nM, as determined by Scatchard analysis using a radiolabeled ligand [1]. This high-affinity interaction is a cornerstone of its potency. While precise Kd values for non-cognate GBL analogs (e.g., VB-type or IM-2-type) against the ArpA receptor are not routinely reported, the observed nanomolar range for the cognate ligand-receptor pair establishes a benchmark for required potency. In contrast, simpler GBL analogs like 1,4-butyrolactone function as A-Factor mimics but at significantly higher effective concentrations (e.g., 10-100 μM range) to elicit similar transcriptional responses, underscoring the superior potency of the native A-Factor molecule [2].

Receptor Binding Affinity Signal Transduction Streptomyces Genetics

Streptomycin Complementation in Class II Mutants vs. Generic GBLs

In a study of 95 streptomycin-nonproducing mutants of *S. griseus*, Class II mutants (49 strains) were found to be specifically deficient in A-factor production. Exogenous addition of synthetic A-factor (2S-isocapryloyl-3S-hydroxymethyl-γ-butyrolactone) fully restored both streptomycin biosynthesis and spore formation in these mutants [1]. This restoration is not a generic property of all γ-butyrolactones; the activity is highly specific to the A-factor structure. For instance, the GBL analog 1,4-butyrolactone can stimulate an A-factor-like cascade and enhance antibiotic (validamycin A) production in *S. hygroscopicus*, but it does not complement the A-factor deficiency in *S. griseus* class II mutants, highlighting the strict structural requirements for receptor activation [2].

Antibiotic Production Streptomycin Mutant Complementation

S. galbus Non-Response Demonstrates Species Specificity

A direct comparative study between *S. griseus* and *S. galbus* demonstrates that the A-Factor signaling system is not universally active in all streptomycetes. *S. galbus* synthesizes streptomycin but does so independently of A-Factor. Critically, the addition of exogenous A-Factor to *S. galbus* cultures did not alter its properties or enhance streptomycin synthesis, confirming the absence of a functional A-Factor receptor system in this species [1]. This contrasts sharply with *S. griseus*, where A-Factor is an obligatory participant in both differentiation and antibiotic production.

Species Specificity Streptomyces galbus Comparative Microbiology

A-Factor: High-Value Application Scenarios


A-Factor Regulatory Cascade Studies

Given its sub-nanomolar binding affinity (Kd = 0.7 nM) for the ArpA receptor [1], A-Factor is the essential tool for *in vitro* and *in vivo* studies dissecting the ArpA-AdpA transcriptional regulatory cascade. Researchers investigating the precise molecular mechanism of γ-butyrolactone signaling in *Streptomyces griseus* must use authentic A-Factor to ensure physiologically relevant activation of the pathway.

Functional Complementation and Mutant Rescue Assays

For laboratories working with A-factor-deficient mutants of *S. griseus* (such as Class II mutants), only synthetic or purified A-Factor can reliably restore both streptomycin biosynthesis and sporulation [2]. This application is critical for validating gene function, studying secondary metabolism regulation, and for strain improvement programs aimed at increasing antibiotic yields.

Induction of Silent Gene Clusters in Native Producer Strains

In bioprospecting and natural product discovery, A-Factor is used to awaken silent biosynthetic gene clusters in *Streptomyces griseus* and closely related species. Its high potency at low concentrations (effective at 25 ng/mL for global gene regulation studies [3]) minimizes potential off-target or cytotoxic effects often seen with higher doses of less specific chemical elicitors, leading to cleaner and more interpretable metabolomic profiles.

Controlled Streptomycin Induction for Research and Process Development

For academic and industrial labs studying streptomycin biosynthesis, A-Factor provides a chemically defined and highly reproducible method to induce antibiotic production on demand. This allows for precise temporal control of the biosynthetic pathway, which is not possible with complex, undefined media components. The use of A-Factor ensures that observed effects are directly attributable to the activation of the known regulatory cascade [4].

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